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molecular formula C11H16N2O B1369276 Methyl-(4-morpholin-4-YL-phenyl)-amine CAS No. 173186-17-9

Methyl-(4-morpholin-4-YL-phenyl)-amine

Cat. No. B1369276
M. Wt: 192.26 g/mol
InChI Key: LCPCCZIHDCGBGU-UHFFFAOYSA-N
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Patent
US06462042B1

Procedure details

To a stirred solution of Intermediate 6 (0.26 g) in tetrahydrofuran (30 ml) was added lithium aluminium hydride (0.2 g). The reaction was stirred at room temperature for 12 h, before water (0.2 ml), aqueous sodium hydroxide (15%, 0.2 ml) and water (0.6 ml) were added. The precipitates were removed by filtration and the filtrate dried over magnesium sulphate (2 g) and the solvent removed in vacuo. The resulting oil was purified by flash chromatography (silica, eluent 1% methanol/dichloromethane) to yield the title compound as a brown solid (0.07 g).
Name
Intermediate 6
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3](=O)[NH:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[CH:7][CH:6]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[CH3:3][NH:4][C:5]1[CH:6]=[CH:7][C:8]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[CH:9][CH:10]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Intermediate 6
Quantity
0.26 g
Type
reactant
Smiles
COC(NC1=CC=C(C=C1)N1CCOCC1)=O
Name
Quantity
0.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
O
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.6 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The precipitates were removed by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate dried over magnesium sulphate (2 g)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by flash chromatography (silica, eluent 1% methanol/dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
CNC1=CC=C(C=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.07 g
YIELD: CALCULATEDPERCENTYIELD 33.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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